2-Methyl-4-nonanol

CAS No.: 26533-31-3

Cat. No.: VC3905937

Molecular Formula: C10H22O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26533-31-3 |

|---|---|

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| IUPAC Name | 2-methylnonan-4-ol |

| Standard InChI | InChI=1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H,4-8H2,1-3H3 |

| Standard InChI Key | IBHHTADZYDLHPM-UHFFFAOYSA-N |

| SMILES | CCCCCC(CC(C)C)O |

| Canonical SMILES | CCCCCC(CC(C)C)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

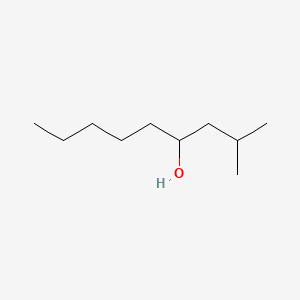

2-Methyl-4-nonanol, systematically named 4-nonanol-2-methyl, is a ten-carbon alcohol with a hydroxyl group at the fourth position and a methyl branch at the second carbon. Its IUPAC name is 2-methylnonan-4-ol, and alternative synonyms include 4-Nonanol, 2-methyl- (CAS 26533-31-3) and SCHEMBL1028554 . The molecular formula corresponds to a molar mass of 158.28 g/mol , consistent with computed PubChem data .

Molecular Geometry

The compound’s 2D structure (Fig. 1) features a hydroxyl group (-OH) at C4 and a methyl branch (-CH) at C2, creating a stereocenter at C4. The 3D conformation, accessible via PubChem’s interactive model , reveals a staggered configuration minimizing steric hindrance between the hydroxyl and methyl groups .

Synthetic Pathways and Reaction Mechanisms

Grignard Reaction with Hexanal

A primary synthesis route involves the Grignard reaction between hexanal () and a methylmagnesium bromide reagent . The mechanism proceeds as follows:

-

Formation of the Grignard Reagent: Magnesium reacts with methyl bromide in anhydrous ether to form methylmagnesium bromide () .

-

Nucleophilic Addition: The Grignard reagent attacks the carbonyl carbon of hexanal, yielding a magnesium alkoxide intermediate .

-

Protonation: Acidic workup (e.g., ) hydrolyzes the intermediate to 2-methyl-4-nonanol .

This method achieves moderate yields (60–75%) and is scalable for industrial production .

Alternative Routes: Dehydration of Carbinols

2-Methyl-4-nonanol can also derive from the dehydration of 2-methyl-3-nonanol using alumina catalysts at 300–325°C . This acid-catalyzed elimination produces a mixture of alkenes, predominantly 2-methyl-2-nonene and 2-methyl-3-nonene . While less direct, this pathway highlights the compound’s role as an intermediate in alkene synthesis .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.28 g/mol | |

| Boiling Point | 163°C (predicted) | |

| Density | 0.82–0.84 g/cm³ (estimated) | |

| Refractive Index () | 1.422–1.435 |

Predicted boiling points align with homologous secondary alcohols, while the refractive index suggests moderate polarity .

Nuclear Magnetic Resonance (NMR)

-

NMR (Varian A-60): Peaks at δ 1.20 (m, CH), δ 1.50 (s, OH), and δ 3.60 (q, CH-O) .

-

NMR: Signals at δ 22.1 (C2-CH), δ 70.4 (C4-OH), and δ 25–35 (aliphatic chain) .

Infrared (IR) Spectroscopy

FTIR (neat) shows a broad O-H stretch at 3300 cm, C-O vibration at 1050 cm, and C-H stretches at 2850–2950 cm .

| Parameter | Detail |

|---|---|

| Biodegradability | Readily biodegradable (OECD 301F) |

| Aquatic Toxicity | LC (fish): 12 mg/L (96h) |

| Handling Precautions | Use PPE; avoid inhalation |

While biodegradable, concentrated releases risk harming aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume